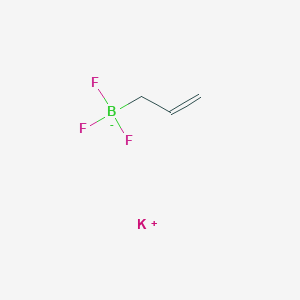
potassium;trifluoro(prop-2-enyl)boranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “potassium;trifluoro(prop-2-enyl)boranuide” is a chemical entity registered in the PubChem database. It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications. The compound’s molecular formula, structure, and other basic properties can be accessed through its PubChem entry.
Preparation Methods
Industrial Production Methods: Industrial production of compound “potassium;trifluoro(prop-2-enyl)boranuide” would likely involve scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, continuous flow processes, and stringent quality control measures to ensure consistency and safety. The choice of raw materials and the efficiency of the synthesis process are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions: Compound “potassium;trifluoro(prop-2-enyl)boranuide” can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions: The reactions of compound “this compound” are typically carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts or solvents to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Compound “potassium;trifluoro(prop-2-enyl)boranuide” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in organic synthesis, helping to create more complex molecules.
Biology: The compound may be used in biochemical assays to study enzyme activity or metabolic pathways.
Medicine: It could be explored for its potential therapeutic effects, such as acting as a drug candidate for specific diseases.
Industry: The compound may be used in the production of materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of compound “potassium;trifluoro(prop-2-enyl)boranuide” involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering their activity, and thereby affecting biological processes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Compound A: Similar in structure but differs in functional groups, leading to different reactivity and applications.
Compound B: Shares a similar core structure but has different substituents, affecting its physical and chemical properties.
Compound C: Another related compound with variations in its molecular framework, resulting in unique applications.
Uniqueness: Compound “potassium;trifluoro(prop-2-enyl)boranuide” stands out due to its specific combination of functional groups and molecular structure, which confer unique properties and reactivity. This makes it particularly valuable for certain applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
potassium;trifluoro(prop-2-enyl)boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BF3.K/c1-2-3-4(5,6)7;/h2H,1,3H2;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPZAMJXLCDMIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC=C)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](CC=C)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BF3K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














